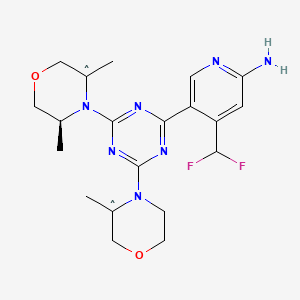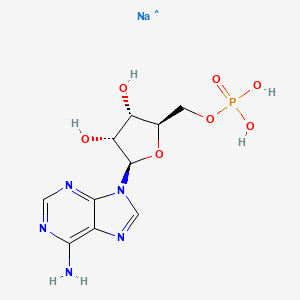
5-Aza-2'-deoxy Cytidine-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aza-2’-deoxy Cytidine-15N4 is a synthetic nucleoside analog of cytidine, which incorporates nitrogen-15 isotopes. It is primarily used in scientific research for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic studies. This compound is known for its role in reactivating silenced genes and has significant applications in cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 involves the incorporation of nitrogen-15 isotopes into the cytidine structureThe reaction conditions often involve the use of deoxyribose and cytosine derivatives, with the incorporation of nitrogen-15 achieved through isotopic labeling techniques .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems and stringent quality control measures. The final product is purified through chromatography and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Aza-2’-deoxy Cytidine-15N4.
Aplicaciones Científicas De Investigación
5-Aza-2’-deoxy Cytidine-15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study nucleoside analogs and their reactions.
Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.
Medicine: Utilized in cancer research to reactivate silenced tumor suppressor genes and study the effects of DNA demethylation.
Industry: Applied in the development of new therapeutic agents and diagnostic tools
Mecanismo De Acción
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 involves the inhibition of DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By incorporating into the DNA, the compound forms covalent complexes with these enzymes, leading to their functional depletion. This results in the demethylation of DNA and reactivation of silenced genes. The molecular targets include DNA methyltransferase 1 and other related enzymes .
Comparación Con Compuestos Similares
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in similar epigenetic studies.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and specific to DNA incorporation
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other isotopic labeling techniques. This makes it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C8H12N4O4 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
Clave InChI |
XAUDJQYHKZQPEU-SSDNLDPUSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)




![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)

amine](/img/structure/B12350032.png)
![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
